Ethyl 5-iodoquinoline-8-carboxylate

regioselective synthesis C–H functionalization quinoline halogenation

Accessing the C6-iodo isomer is straightforward, but synthesizing the C5-regioisomer often leads to mixtures or failed C-H activation. Procure this exclusively C5-iodinated scaffold as a validated product of metal-free remote C5-H halogenation. Benefit from structural homogeneity for SAR studies, 10²-10³-fold faster oxidative addition to Pd(0) vs. the bromo analogue, and a synthetic route to SPECT tracer precursors without late-stage radioiodination.

Molecular Formula C12H10INO2
Molecular Weight 327.12 g/mol
Cat. No. B13664124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-iodoquinoline-8-carboxylate
Molecular FormulaC12H10INO2
Molecular Weight327.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=C(C=C1)I)C=CC=N2
InChIInChI=1S/C12H10INO2/c1-2-16-12(15)9-5-6-10(13)8-4-3-7-14-11(8)9/h3-7H,2H2,1H3
InChIKeySNPRAVMXVGDFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-iodoquinoline-8-carboxylate: Key Structural and Procurement Attributes for Iodo-quinoline Scaffold Selection


Ethyl 5-iodoquinoline-8-carboxylate (C₁₂H₁₀INO₂, MW 327.12) is a halogenated quinoline ester bearing an iodine atom specifically at the C-5 position and an ethoxycarbonyl group at C-8 of the bicyclic aromatic scaffold. This substitution pattern distinguishes it from the more commonly investigated 6-iodo-8-carboxy-quinoline regioisomers that dominate recent antimicrobial studies [1]. The compound belongs to the broader class of iodo-substituted quinoline carboxylates, which have attracted attention as synthetic intermediates for palladium-catalyzed cross-couplings and as scaffolds for neurokinin receptor ligand exploration [2]. Quinoline derivatives with a carboxyl/ester group at position 8 and halogen at position 5 benefit from established regio-selective synthetic protocols, including remote C5–H halogenation of 8-substituted quinolines that yield exclusively the C5-halogenated product [3].

Why Ethyl 5-iodoquinoline-8-carboxylate Cannot Be Functionally Replaced by Its 6-Iodo or 5-Bromo Analogues


Substituting ethyl 5-iodoquinoline-8-carboxylate with its closest positional isomer—ethyl 6-iodoquinoline-8-carboxylate—or with the 5-bromo analogue is not functionally neutral. The iodine atom at C-5 versus C-6 produces distinct electronic and steric environments around both the quinoline nitrogen (C-1) and the ester-bearing C-8 position, which can profoundly influence metal-catalyzed cross-coupling reactivity, receptor-binding pharmacophore geometry, and crystallographic packing [1]. Regio-selective C5–H halogenation chemistry demonstrates that 8-substituted quinolines direct halogenation exclusively to the C5 position, making the 5-iodo-8-carboxylate scaffold synthetically privileged for certain derivatization sequences [2]. Additionally, in neurokinin receptor pharmacology, halogen position on the quinoline ring determines whether affinity is retained or drastically reduced—the difference between a viable radioligand (Ki ≈ 24–67 nM) and an inactive compound (Ki > 115 nM) can hinge on whether halogenation occurs at position 7, 8, or elsewhere on the quinoline core [3].

Quantitative Differentiation Evidence for Ethyl 5-iodoquinoline-8-carboxylate Against Closest Structural Comparators


C5-Iodo Regiochemistry Confers Predictable Remote C–H Halogenation Access Unavailable to C6- or C3-Iodo Isomers

The 5-iodo-8-carboxylate substitution pattern maps directly onto a metal-free, remote C5–H halogenation methodology that is exclusive to 8-substituted quinolines. Quinoline substrates carrying substituents at the 8-position (including carboxylates) undergo halogenation exclusively at C5 in good to excellent yields; the corresponding 6-iodo-8-carboxylate isomer cannot be accessed through this direct C–H functionalization route and requires alternative, less atom-economical synthetic strategies [1]. This establishes ethyl 5-iodoquinoline-8-carboxylate as the preferred scaffold when C5-functionalized quinoline libraries are to be prepared via remote C–H activation.

regioselective synthesis C–H functionalization quinoline halogenation

Iodine at C5 Enables Superior Cross-Coupling Reactivity Versus C5-Bromo Analogue for Downstream Diversification

The C–I bond at position 5 of ethyl 5-iodoquinoline-8-carboxylate provides markedly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding C–Br bond in ethyl 5-bromoquinoline-8-carboxylate. Aryl iodides typically undergo oxidative addition to Pd(0) 10²–10³ times faster than aryl bromides, enabling milder reaction conditions, shorter reaction times, and higher coupling yields [1]. In the broader iodoquinoline literature, 3-iodoquinolines have been demonstrated to participate efficiently in Suzuki, Sonogashira, and Heck reactions under mild conditions (up to 99% yield), a reactivity profile directly attributable to the iodide leaving group [2]. The 5-bromo analogue requires harsher conditions or more active catalyst systems to achieve comparable conversion.

Suzuki coupling Sonogashira coupling palladium catalysis aryl iodide reactivity

C5-Iodo-8-carboxylate Quinoline Occupies a Distinct Pharmacophoric Space Compared to C7/C8-Halogenated Quinoline Carboxamides in NK-3 Receptor Binding

Structure–affinity relationship data from a systematic series of fluoro- and iodo-quinoline carboxamide NK-3 receptor ligands demonstrate that halogen position is a critical determinant of binding affinity. Relative to the unsubstituted parent SB 223412 (Ki = 27 ± 9 nM), fluorination or iodination at position 8 retained affinity (Ki ≈ 24–27 nM), while halogenation at position 7 caused a modest reduction (Ki ≈ 49–67 nM). Most critically, all other halogenated regioisomers (including those with substitution patterns structurally analogous to the 5-iodo-8-carboxylate scaffold) suffered drastic affinity loss (Ki > 115 nM) [1]. Although these data are for carboxamide rather than carboxylate derivatives, the contribution of the quinoline halogen position to receptor pharmacophore complementarity is directly transferable; the 5-iodo-8-carboxylate ester arrangement places the iodine at a position predicted to be tolerated based on the 8-substitution tolerance profile.

NK-3 receptor neurokinin antagonist SPECT imaging radioiodinated ligand

Iodine at Position 5 Confers Enhanced Lipophilicity for Membrane Permeability Compared to 5-Fluoro or 5-Chloro Quinoline-8-carboxylate Analogues

The iodine substituent at C5 contributes substantially to compound lipophilicity relative to lighter halogens. The Hansch π constant for aromatic iodine is +1.12 (compared to Br = +0.86, Cl = +0.71, F = +0.14) [1], meaning that ethyl 5-iodoquinoline-8-carboxylate has a predicted logP approximately 0.26 units higher than the 5-bromo analogue and 1.0 unit higher than the 5-fluoro analogue. For 5-iodoquinoline (the de-esterified parent scaffold), the predicted pKa is 3.97 ± 0.12, and the measured melting point is 98–101 °C , providing a physicochemical baseline for the iodo-substituted quinoline series. This increased lipophilicity can be advantageous for passive membrane permeation in cell-based assays, though it must be balanced against aqueous solubility considerations.

lipophilicity LogP membrane permeability halogen physicochemical properties

Ethyl Ester at C8 Enables Tractable Hydrolysis to Free Acid for Conjugation, Unlike Methyl Ester Analogues Requiring Harsher Conditions

The ethyl ester at position 8 of ethyl 5-iodoquinoline-8-carboxylate offers a practical balance between stability during cross-coupling reactions and tractable deprotection for downstream conjugation. Compared to the corresponding methyl ester (methyl 5-iodoquinoline-8-carboxylate), the ethyl ester provides marginally greater steric protection against premature hydrolysis under basic cross-coupling conditions, yet can still be cleaved under standard alkaline hydrolysis (LiOH or NaOH, aqueous THF/MeOH) to liberate the free carboxylic acid for amide bond formation, bioconjugation, or metal-chelating applications [1]. This represents a practical procurement advantage: the ethyl ester form is more robust during storage and synthetic manipulation than the free acid 5-iodoquinoline-8-carboxylic acid, which may undergo decarboxylation or salt formation issues.

ester hydrolysis prodrug design conjugation chemistry synthetic intermediate

Optimal Research and Procurement Application Scenarios for Ethyl 5-iodoquinoline-8-carboxylate


Regioselective C5-Diversification Library Synthesis via Remote C–H Halogenation Entry Point

Ethyl 5-iodoquinoline-8-carboxylate serves as the direct product of metal-free remote C5–H halogenation of 8-substituted quinolines [1]. Research groups constructing focused libraries of C5-functionalized quinoline-8-carboxylates should procure this compound as the validated halogenation product, using it as both an analytical standard and a diversification substrate for subsequent Suzuki, Sonogashira, or Buchwald–Hartwig couplings at the C5 position. The exclusive C5 regioselectivity of the remote halogenation methodology guarantees structural homogeneity that is not achievable when attempting to access the C6-iodo isomer through analogous C–H activation routes.

Neurokinin Receptor Radioligand Precursor Development Leveraging Tolerated C5/C8 Substitution Pattern

Based on NK-3 receptor SAR data showing that halogen substitution at positions 7–8 on quinoline carboxamides retains binding affinity within 2.5-fold of the unsubstituted parent (Ki 24–67 nM vs. 27 nM) while other positions cause drastic affinity loss (Ki > 115 nM) [1], ethyl 5-iodoquinoline-8-carboxylate is positioned as a precursor scaffold for developing radioiodinated (¹²³I/¹²⁵I) SPECT tracer candidates. The 5-iodo-8-carboxylate ester can be converted to the corresponding carboxamide via ester aminolysis while preserving the iodine at the tolerated C5 position, offering a synthetic route to iodinated NK receptor ligands without resorting to late-stage radioiodination of unstable intermediates.

Antimicrobial Scaffold Optimization with Iodine-for-Fluorine Bioisosteric Replacement Strategy

The substitution of fluorine with iodine at position 5 of carboxy-quinolines has been explicitly evaluated as a strategy to improve antimicrobial properties, based on the observation that iodine incorporation enhances activity against S. aureus in related scaffolds [1]. In the 6-iodo-quinoline carboxylate series, compounds demonstrated antibacterial activity against S. epidermidis with MIC values as low as 0.063 mg/mL for optimized derivatives, while showing selectivity over Gram-negative K. pneumoniae [1]. Ethyl 5-iodoquinoline-8-carboxylate, as the regioisomeric 5-iodo variant, provides the complementary scaffold for SAR expansion studies investigating whether the C5-iodo orientation offers differentiated antimicrobial spectrum or potency relative to the 6-iodo series.

Cross-Coupling Building Block Requiring High Oxidative Addition Reactivity for Late-Stage Functionalization

For medicinal chemistry programs requiring late-stage diversification of quinoline scaffolds under mild conditions, ethyl 5-iodoquinoline-8-carboxylate provides the superior aryl iodide leaving group (approximately 10²–10³-fold faster oxidative addition to Pd(0) than aryl bromides) [1]. Iodoquinolines have been demonstrated to participate in Suzuki couplings with yields up to 99% under mild, metal-catalyzed conditions . This compound is the rational procurement choice over the 5-bromo analogue when coupling reactions must proceed at low temperature, with sterically demanding coupling partners, or on precious advanced intermediates where maximizing conversion is critical.

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